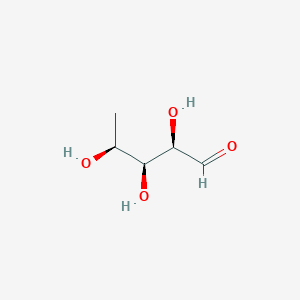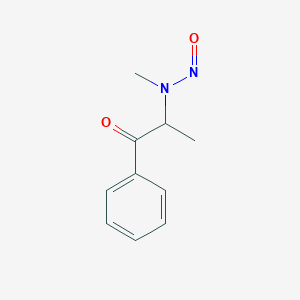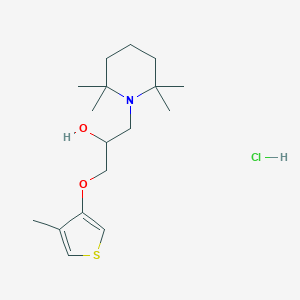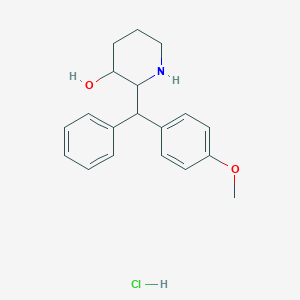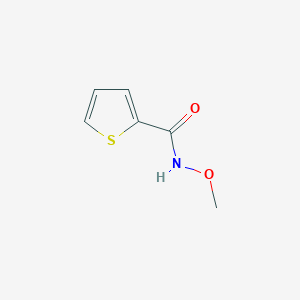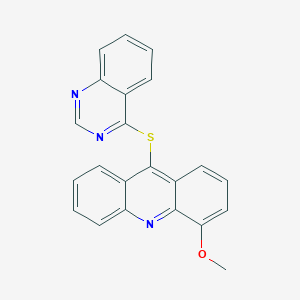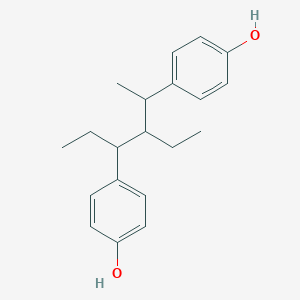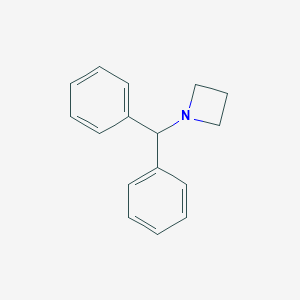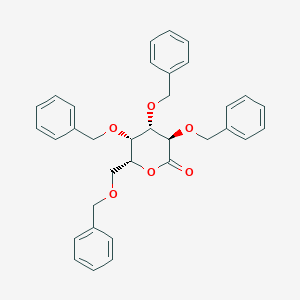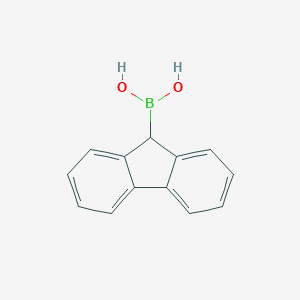
4-Methyl-7-(phenylacetamido)coumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-7-(phenylacetamido)coumarin, also known as MCA, is a synthetic compound that has been widely used in scientific research. It belongs to the coumarin family and has a molecular weight of 327.36 g/mol. MCA is a fluorescent dye that has various applications in biochemistry, molecular biology, and pharmacology.
Mechanism Of Action
4-Methyl-7-(phenylacetamido)coumarin is a fluorescent dye that emits light when excited by a specific wavelength of light. The mechanism of action of 4-Methyl-7-(phenylacetamido)coumarin involves the transfer of energy from the excited state of the dye to the ground state, resulting in the emission of light. 4-Methyl-7-(phenylacetamido)coumarin has a high quantum yield, which means that it emits a large amount of light for each absorbed photon. This property makes 4-Methyl-7-(phenylacetamido)coumarin an ideal fluorescent probe for various applications.
Biochemical And Physiological Effects
4-Methyl-7-(phenylacetamido)coumarin has been shown to have minimal biochemical and physiological effects on biological systems. It does not interfere with enzyme activity or protein function and has no toxic effects on cells. 4-Methyl-7-(phenylacetamido)coumarin is also stable under physiological conditions, making it a reliable fluorescent probe for in vitro and in vivo studies.
Advantages And Limitations For Lab Experiments
4-Methyl-7-(phenylacetamido)coumarin has several advantages for lab experiments. It is easy to use, has a high sensitivity, and is compatible with various biological systems. 4-Methyl-7-(phenylacetamido)coumarin is also stable under a wide range of pH and temperature conditions. However, there are some limitations to the use of 4-Methyl-7-(phenylacetamido)coumarin. It has a relatively short excitation wavelength, which limits its use in some applications. 4-Methyl-7-(phenylacetamido)coumarin is also sensitive to environmental factors, such as pH and temperature, which can affect its fluorescence intensity.
Future Directions
There are several future directions for the use of 4-Methyl-7-(phenylacetamido)coumarin in scientific research. One area of research is the development of new 4-Methyl-7-(phenylacetamido)coumarin derivatives with improved properties, such as longer excitation wavelengths and higher quantum yields. Another area of research is the application of 4-Methyl-7-(phenylacetamido)coumarin in live-cell imaging and in vivo studies. 4-Methyl-7-(phenylacetamido)coumarin can also be used in the development of new diagnostic tools and therapies for various diseases. Overall, the future of 4-Methyl-7-(phenylacetamido)coumarin research is promising and has the potential to advance our understanding of biological systems.
Conclusion:
In conclusion, 4-Methyl-7-(phenylacetamido)coumarin is a synthetic compound that has been widely used in scientific research. It has various applications in biochemistry, molecular biology, and pharmacology. 4-Methyl-7-(phenylacetamido)coumarin is a reliable fluorescent probe that has minimal biochemical and physiological effects on biological systems. The future of 4-Methyl-7-(phenylacetamido)coumarin research is promising and has the potential to advance our understanding of biological systems.
Synthesis Methods
4-Methyl-7-(phenylacetamido)coumarin can be synthesized by reacting 4-methyl-7-hydroxycoumarin with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction yields 4-Methyl-7-(phenylacetamido)coumarin as a white crystalline powder with a high purity level. The synthesis method is relatively simple and cost-effective, making 4-Methyl-7-(phenylacetamido)coumarin a popular choice for researchers.
Scientific Research Applications
4-Methyl-7-(phenylacetamido)coumarin is widely used as a fluorescent probe in various scientific research fields. It can be used to study protein-protein interactions, enzyme kinetics, and membrane transport. 4-Methyl-7-(phenylacetamido)coumarin can also be used to monitor changes in pH, temperature, and viscosity in biological systems. In addition, 4-Methyl-7-(phenylacetamido)coumarin has been used to study the structure and function of nucleic acids, such as DNA and RNA.
properties
CAS RN |
104145-34-8 |
|---|---|
Product Name |
4-Methyl-7-(phenylacetamido)coumarin |
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
N-(4-methyl-2-oxochromen-7-yl)-2-phenylacetamide |
InChI |
InChI=1S/C18H15NO3/c1-12-9-18(21)22-16-11-14(7-8-15(12)16)19-17(20)10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,19,20) |
InChI Key |
UQUMDDZAFRUNFQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC3=CC=CC=C3 |
Pictograms |
Irritant |
solubility |
1.1 [ug/mL] |
synonyms |
4-METHYL-7-(PHENYLACETAMIDO)COUMARIN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid](/img/structure/B26896.png)
